1-Methoxy-3-(2-phenylprop-2-en-1-yl)benzene
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Overview
Description
1-Methoxy-3-(2-phenylprop-2-en-1-yl)benzene is an organic compound with a complex structure that includes a methoxy group, a phenylprop-2-en-1-yl group, and a benzene ring
Preparation Methods
The synthesis of 1-Methoxy-3-(2-phenylprop-2-en-1-yl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-methoxybenzene with 2-phenylprop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and advanced purification techniques are often employed to ensure the efficient production of the compound.
Chemical Reactions Analysis
1-Methoxy-3-(2-phenylprop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methoxy-3-(2-phenylprop-2-en-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(2-phenylprop-2-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-Methoxy-3-(2-phenylprop-2-en-1-yl)benzene can be compared with similar compounds such as:
2-Methyl-3-phenyl-2-propen-1-ol: This compound has a similar structure but includes a hydroxyl group instead of a methoxy group.
2-Propen-1-one, 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenyl-: This compound has additional hydroxyl groups on the benzene ring, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
93273-60-0 |
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Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-methoxy-3-(2-phenylprop-2-enyl)benzene |
InChI |
InChI=1S/C16H16O/c1-13(15-8-4-3-5-9-15)11-14-7-6-10-16(12-14)17-2/h3-10,12H,1,11H2,2H3 |
InChI Key |
ZXZYQGGPUVSFQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=C)C2=CC=CC=C2 |
Origin of Product |
United States |
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